N'-[(1E,2E)-3-(3-nitrophenyl)prop-2-en-1-ylidene]pyridine-4-carbohydrazide
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Overview
Description
N’-[(1E,2E)-3-(3-nitrophenyl)prop-2-en-1-ylidene]pyridine-4-carbohydrazide is a chemical compound known for its unique structure and potential applications in various fields. The compound features a nitrophenyl group and a pyridine ring, which contribute to its distinctive chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N’-[(1E,2E)-3-(3-nitrophenyl)prop-2-en-1-ylidene]pyridine-4-carbohydrazide typically involves the condensation of 3-nitrobenzaldehyde with pyridine-4-carbohydrazide under specific reaction conditions. The reaction is usually carried out in the presence of a suitable solvent, such as ethanol, and may require heating to facilitate the condensation process .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature, solvent, and catalyst, to ensure high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
N’-[(1E,2E)-3-(3-nitrophenyl)prop-2-en-1-ylidene]pyridine-4-carbohydrazide can undergo various chemical reactions, including:
Oxidation: The nitrophenyl group can be oxidized to form nitro derivatives.
Reduction: The nitro group can be reduced to an amino group under suitable conditions.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the nitrophenyl group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as hydrogen gas (H₂) in the presence of a palladium catalyst (Pd/C) or sodium borohydride (NaBH₄) can be used.
Substitution: Nucleophiles like amines or thiols can be employed in substitution reactions.
Major Products
Oxidation: Nitro derivatives of the original compound.
Reduction: Amino derivatives.
Substitution: Various substituted products depending on the nucleophile used.
Scientific Research Applications
N’-[(1E,2E)-3-(3-nitrophenyl)prop-2-en-1-ylidene]pyridine-4-carbohydrazide has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic effects, particularly in drug development.
Industry: Utilized in the synthesis of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of N’-[(1E,2E)-3-(3-nitrophenyl)prop-2-en-1-ylidene]pyridine-4-carbohydrazide involves its interaction with specific molecular targets. The nitrophenyl group can participate in electron transfer reactions, while the pyridine ring can interact with various enzymes and receptors. These interactions can modulate biological pathways, leading to the compound’s observed effects.
Comparison with Similar Compounds
Similar Compounds
(1E,2E)-N-(3-Nitrophenyl)-3-phenyl-2-propen-1-imine: Shares a similar nitrophenyl group but differs in the rest of the structure.
2-(3,4-dimethoxyphenyl)-N-[3-(3-nitrophenyl)prop-2-enylideneamino]acetamide: Contains a similar nitrophenyl group but has additional methoxy groups and a different core structure.
Uniqueness
N’-[(1E,2E)-3-(3-nitrophenyl)prop-2-en-1-ylidene]pyridine-4-carbohydrazide is unique due to its combination of a nitrophenyl group and a pyridine ring, which confer distinct chemical and biological properties. This makes it a valuable compound for various research and industrial applications.
Properties
Molecular Formula |
C15H12N4O3 |
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Molecular Weight |
296.28 g/mol |
IUPAC Name |
N-[(E)-[(E)-3-(3-nitrophenyl)prop-2-enylidene]amino]pyridine-4-carboxamide |
InChI |
InChI=1S/C15H12N4O3/c20-15(13-6-9-16-10-7-13)18-17-8-2-4-12-3-1-5-14(11-12)19(21)22/h1-11H,(H,18,20)/b4-2+,17-8+ |
InChI Key |
ALVBNBDHRRMTDX-RJMXLKIRSA-N |
Isomeric SMILES |
C1=CC(=CC(=C1)[N+](=O)[O-])/C=C/C=N/NC(=O)C2=CC=NC=C2 |
Canonical SMILES |
C1=CC(=CC(=C1)[N+](=O)[O-])C=CC=NNC(=O)C2=CC=NC=C2 |
solubility |
1.6 [ug/mL] (The mean of the results at pH 7.4) |
Origin of Product |
United States |
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